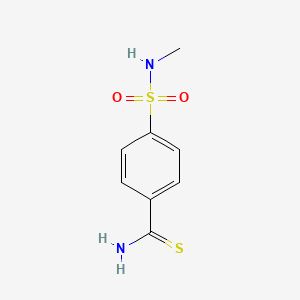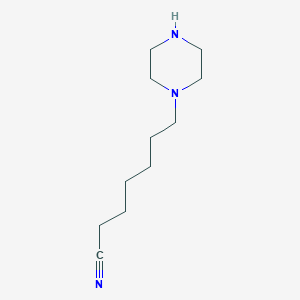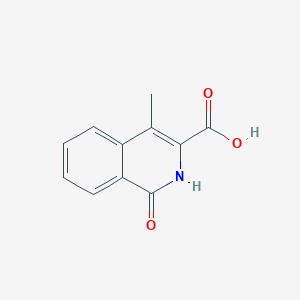
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Overview
Description
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 56661-82-6 . It has a molecular weight of 203.2 . The IUPAC name for this compound is 1-hydroxy-4-methylisoquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin (a cholesterol-lowering drug) and Sunitinib (a tyrosine kinase inhibitor) contain this substructure. Researchers explore derivatives of our compound for potential therapeutic applications .
Antimalarial Agents
Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity. These compounds are being investigated as potential agents against malaria parasites .
HIV-1 Protease Inhibitors
Pyrrolin-4-ones, such as our compound, exhibit inhibitory activity against HIV-1 protease. Researchers have explored their potential as antiviral agents, aiming to develop effective treatments for HIV infection .
Organic Synthesis and Cyclization Reactions
Our compound is obtained through cyclization modes of glycine-derived enamino amides. Its high yield and operational simplicity make it an attractive synthetic target. Researchers study similar functionalized enamines and explore preferred cyclization pathways under specific conditions .
Biological Activity Screening
Given the diverse bioactive properties associated with pyrrolin-4-ones, researchers evaluate our compound for other biological activities. These investigations include antimicrobial, anti-inflammatory, and anticancer screenings .
Toxicity Assessment
In vivo toxicity studies are essential for assessing the safety of potential drug candidates. Researchers have evaluated our compound’s toxicity in mice, revealing it to be non-toxic at a specific concentration .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
4-methyl-1-oxo-2H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBVPBGZSDEXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530348 | |
| Record name | 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
CAS RN |
56661-82-6 | |
| Record name | 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)



![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)

![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)
![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)
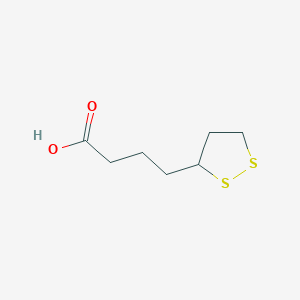
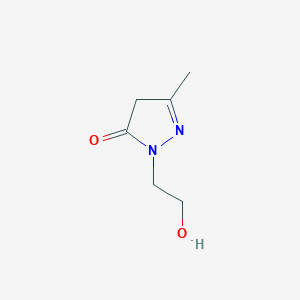
![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)
